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Compound of Interest

Compound Name: Izuforant

Cat. No.: B12394326

Izuforant Phase 2 Trials: A Technical
Troubleshooting Guide

Welcome to the Technical Support Center. This resource is designed for researchers,
scientists, and drug development professionals to provide in-depth information and answers to
frequently asked questions regarding the lzuforant phase 2 clinical trials.

Frequently Asked Questions (FAQSs)
Q1: Why was the development of Izuforant for atopic
dermatitis discontinued?

The development of Izuforant for the treatment of moderate to severe atopic dermatitis (AD)
was terminated because the Phase 2a/b clinical trial (NCT05117060) failed to meet its primary
endpoint.[1][2] The trial did not demonstrate a statistically significant difference in the mean
change from baseline in the Eczema Area and Severity Index (EASI) total score at the end of
treatment between the groups receiving lzuforant and the placebo group.[1][2][3] Following
these results, LEO Pharma, the company developing the drug in partnership with JW
Pharmaceutical, decided to end the program for this indication.

Q2: What was the primary endpoint for the I1zuforant
atopic dermatitis trial?
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The primary endpoint was the mean change from baseline in the Eczema Area and Severity
Index (EASI) total score after 16 weeks of treatment. The EASI score is a validated tool used to
measure the extent and severity of atopic dermatitis, with scores ranging from 0 to 72.

Q3: Were the detailed quantitative results of the atopic
dermatitis trial made public?

No, detailed quantitative data from the Phase 2a/b trial in atopic dermatitis, such as the specific
mean changes in EASI scores for the Izuforant and placebo groups and the corresponding p-
values, have not been publicly released in the available press releases or clinical trial
notifications. The announcements from LEO Pharma and JW Pharmaceutical have qualitatively
stated the failure to achieve a statistically significant difference.

Q4: Did the Izuforant Phase 2 trial for cholinergic
urticaria meet its endpoint?

The Phase 2a trial of Izuforant for cholinergic urticaria (CholU) (NCT04853992) also did not
meet its primary endpoint. The primary efficacy measure was the change from baseline in the
post-provocation Urticaria Activity Score (UAS), and lzuforant did not show a statistically
significant improvement compared to placebo.

Q5: Were there any positive signals in the cholinergic
urticaria trial?

Yes. While the primary endpoint was not met, a prespecified exploratory endpoint, the Patient's
Global Assessment of Severity (PGA-S), showed a statistically significant improvement for
Izuforant compared to placebo (p=0.02). However, most other exploratory endpoints did not
show significant improvements. The treatment was well-tolerated with no new safety concerns
identified.

Quantitative Data Summary

Izuforant Phase 2a Trial in Cholinergic Urticaria
(NCT04853992)
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Statistical
Parameter Izuforant Placebo o
Significance
Primary Endpoint
Change from Baseline o
) ) Not Statistically
in Post-Provocation Not Met Not Met

. - Significant
Urticaria Activity Score
Exploratory Endpoints
Patient's Global o o
Statistically Significant
Assessment of - p=0.02

Severity (PGA-S)

Improvement

Other Quality of Life
and Skin Prick Test
Endpoints

Non-significant

improvements

Not Statistically

Significant

Safety

Most Frequent

Adverse Events (>1

Nausea (3 patients),

Upper abdominal pain

Nausea (1 patient),

Upper abdominal pain

patient) (2 patients) (1 patient)
Serious Adverse

None reported None reported -
Events

Note: Specific numerical data for the primary endpoint were not detailed in the provided search
results.

Experimental Protocols
Phase 2a/b Trial in Atopic Dermatitis (NCT05117060)

o Study Design: A randomized, triple-blind, placebo-controlled, parallel-group, international
trial.

» Patient Population: Adults with moderate to severe atopic dermatitis.

e Treatment Duration: Up to 16 weeks.
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« Intervention: Orally administered lzuforant tablets compared with placebo tablets.

e Primary Endpoint: Mean change from baseline in EASI total score at the end of treatment.

Phase 2a Trial in Cholinergic Urticaria (NCT04853992)

o Study Design: A randomized, double-blind, placebo-controlled, multicenter, crossover trial.

o Patient Population: 19 adult patients with cholinergic urticaria who had an inadequate
response to at least one standard dose of H1 antihistamines.

o Treatment: lzuforant 100 mg twice daily or placebo.
e Primary Endpoint: Change from baseline in the post-provocation Urticaria Activity Score.

» Exploratory Endpoints: Included CholU activity score over 7 days, urticaria control test,
Physician Global Assessment, Patient Global Assessment of Severity (PGA-S), provocation
tests, Dermatology Life Quality Index, and CholU quality of life.

Mechanism of Action and Signaling Pathway

Izuforant is a selective antagonist of the histamine H4 receptor (H4R). The H4R is primarily
expressed on immune cells, such as mast cells, eosinophils, basophils, and T cells, as well as
on sensory neurons and keratinocytes. Its activation by histamine is implicated in the
inflammatory and pruritic (itch) pathways of allergic skin diseases like atopic dermatitis and
urticaria.

By blocking the H4R, lzuforant was expected to exert both anti-inflammatory and anti-pruritic
effects.
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Caption: Histamine H4 Receptor (H4R) Signaling Pathway and lzuforant's Mechanism of
Action.

Atopic Dermatitis Trial (NCT05117060) Cholinergic Urticaria Trial (NCT04853992)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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